molecular formula C8H7NOS2 B6252516 7-methoxy-1,3-benzothiazole-2-thiol CAS No. 908355-82-8

7-methoxy-1,3-benzothiazole-2-thiol

Cat. No.: B6252516
CAS No.: 908355-82-8
M. Wt: 197.3
InChI Key:
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Description

7-Methoxy-1,3-benzothiazole-2-thiol is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by a methoxy group at the seventh position and a thiol group at the second position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiophenol with methoxy-substituted benzaldehyde in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions helps in achieving high efficiency and minimizing by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring, particularly at positions that are ortho or para to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products:

    Oxidation Products: Sulfonic acids, sulfoxides.

    Reduction Products: Various reduced forms of the benzothiazole ring.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives of this compound.

Scientific Research Applications

Chemistry: In chemistry, 7-methoxy-1,3-benzothiazole-2-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by inducing apoptosis. It is also being investigated for its antimicrobial and antifungal properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its stability and reactivity make it a valuable component in the manufacture of various industrial products.

Mechanism of Action

The mechanism by which 7-methoxy-1,3-benzothiazole-2-thiol exerts its effects involves interaction with specific molecular targets. In cancer cells, it induces apoptosis by activating caspases and disrupting mitochondrial function. The compound also interferes with cell signaling pathways, leading to the inhibition of cell proliferation and survival.

Comparison with Similar Compounds

    2-Mercaptobenzothiazole: Another thiol-containing benzothiazole with similar reactivity but different substitution patterns.

    6-Methoxybenzothiazole: Lacks the thiol group but has a methoxy group at a different position.

    Benzothiazole: The parent compound without any substituents.

Uniqueness: 7-Methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both a methoxy and a thiol group, which confer distinct chemical and biological properties

Properties

CAS No.

908355-82-8

Molecular Formula

C8H7NOS2

Molecular Weight

197.3

Purity

95

Origin of Product

United States

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